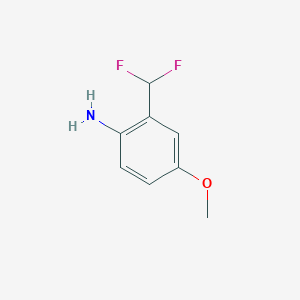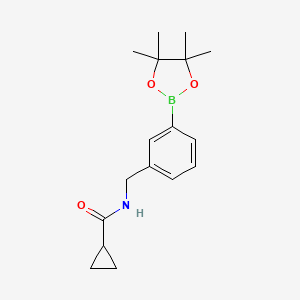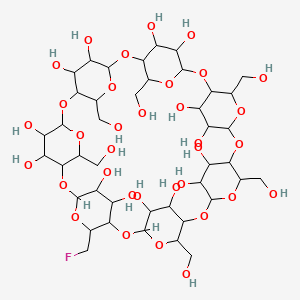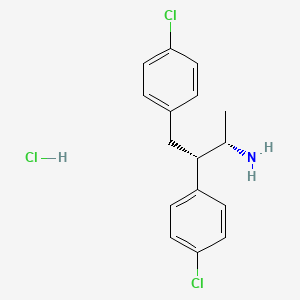
2'-Deoxy-5'-O-DMT-nebularine 3'-CE phosphoramidite
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’-Deoxy-5’-O-DMT-nebularine 3’-CE phosphoramidite is a specialized phosphoramidite derivative used primarily in oligonucleotide synthesis. This compound enables potent modifications to nucleic acids, making it a valuable tool in the study of DNA-protein interactions and intricate nucleic acid structures.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Deoxy-5’-O-DMT-nebularine 3’-CE phosphoramidite involves several key steps:
Protection of the Hydroxyl Groups: The hydroxyl groups of the nucleoside are protected using dimethoxytrityl (DMT) groups.
Activation of the Phosphoramidite: The protected nucleoside is then reacted with a phosphoramidite reagent, typically in the presence of a base such as diisopropylethylamine (DIPEA).
Purification: The final product is purified using chromatographic techniques to ensure high purity.
Industrial Production Methods
Industrial production of 2’-Deoxy-5’-O-DMT-nebularine 3’-CE phosphoramidite follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale reactors are used to carry out the protection and activation reactions.
Automated Purification: High-throughput chromatographic systems are employed to purify the compound efficiently.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2’-Deoxy-5’-O-DMT-nebularine 3’-CE phosphoramidite undergoes several types of chemical reactions:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly during the oligonucleotide synthesis process.
Oxidation and Reduction: The phosphoramidite group can be oxidized to form phosphates, which are crucial intermediates in nucleic acid synthesis.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as tetrazole are commonly used to activate the phosphoramidite group for nucleophilic substitution.
Oxidation: Iodine or other oxidizing agents are used to convert the phosphoramidite to a phosphate.
Major Products Formed
The major products formed from these reactions include:
Oligonucleotides: The primary product of interest, used in various research and therapeutic applications.
Phosphates: Intermediates formed during the oxidation of the phosphoramidite group.
Applications De Recherche Scientifique
2’-Deoxy-5’-O-DMT-nebularine 3’-CE phosphoramidite has a wide range of scientific research applications:
Chemistry: Used in the synthesis of modified oligonucleotides for studying DNA-protein interactions.
Biology: Facilitates the exploration of nucleic acid structures and functions.
Medicine: Plays a role in the development of therapeutic oligonucleotides for treating genetic disorders.
Industry: Employed in the production of synthetic nucleic acids for various biotechnological applications
Mécanisme D'action
The mechanism of action of 2’-Deoxy-5’-O-DMT-nebularine 3’-CE phosphoramidite involves:
Inhibition of DNA and RNA Synthesis: The compound inhibits the synthesis of DNA and RNA by incorporating into the nucleic acid chain and preventing further elongation.
Molecular Targets: The primary targets are the enzymes involved in nucleic acid synthesis, such as DNA polymerases and RNA polymerases.
Comparaison Avec Des Composés Similaires
Similar Compounds
5’-O-DMT-2’-fluoro-N2-isobutyryl-2’-Deoxy-guanosine 3’-CE phosphoramidite: A nucleoside analog used for incorporating 2-fluoro-modified ribose-G nucleobases within oligonucleotides.
N6-Benzoyl-2’-deoxy-5’-O-DMT-adenosine 3’-CE phosphoramidite: Another nucleotide analog used for labeling DNA or RNA.
Uniqueness
2’-Deoxy-5’-O-DMT-nebularine 3’-CE phosphoramidite is unique due to its ability to introduce specific modifications at the 3’ terminus of oligonucleotides, enabling the study of novel DNA-protein interactions and intricate nucleic acid structures.
Propriétés
Formule moléculaire |
C40H47N6O6P |
|---|---|
Poids moléculaire |
738.8 g/mol |
Nom IUPAC |
3-[[2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-purin-9-yloxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile |
InChI |
InChI=1S/C40H47N6O6P/c1-28(2)46(29(3)4)53(50-22-10-21-41)52-36-23-38(45-27-44-35-24-42-26-43-39(35)45)51-37(36)25-49-40(30-11-8-7-9-12-30,31-13-17-33(47-5)18-14-31)32-15-19-34(48-6)20-16-32/h7-9,11-20,24,26-29,36-38H,10,22-23,25H2,1-6H3 |
Clé InChI |
XMLXGCMUAVWROJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC6=CN=CN=C65 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(2S)-2-amino-3-[4-(benzyloxy)-3-methylphenyl]propanoic acid](/img/structure/B12065986.png)
![Benzyl 4-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-2,5-dioxo-1,3-oxazolidine-3-carboxylate](/img/structure/B12065997.png)

![N-[2-[2-acetamido-6-hydroxy-1-oxo-4,5-bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]hexan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B12066011.png)

![[1-(4-Bromo-2-nitro-phenyl)-piperidin-4-ylmethyl]-carbamic acid tert-butyl ester](/img/structure/B12066018.png)


![5-(3-Nitronaphthalen-2-yl)benzo[d][1,3]dioxole](/img/structure/B12066044.png)
![N-(Phenylmethyl)-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B12066049.png)


